Benzylideneacetone Benzylideneacetone Trans-benzylideneacetone is the trans-isomer of benzylideneacetone. It acts as an inhibitor of the enzyme phospholipase A2 (EC 3.1.1.4) of insects like diamond back moth. It has a role as a flavouring agent, a fragrance, a bacterial metabolite and an EC 3.1.1.4 (phospholipase A2) inhibitor.
Benzylideneacetone is a natural product found in Basella alba and Polygala senega with data available.
Benzylideneacetone is a flavouring ingredient. Benzylideneacetone is present in hydrolysed soy protein Benzylideneacetone belongs to the family of Phenylpropenes. These are compounds containing a phenylpropene moeity, which consists of a propene substituent bound to a phenyl group.
Brand Name: Vulcanchem
CAS No.: 122-57-6
VCID: VC20872587
InChI: InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+
SMILES: CC(=O)C=CC1=CC=CC=C1
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol

Benzylideneacetone

CAS No.: 122-57-6

Cat. No.: VC20872587

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

Benzylideneacetone - 122-57-6

Specification

CAS No. 122-57-6
Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
IUPAC Name (E)-4-phenylbut-3-en-2-one
Standard InChI InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+
Standard InChI Key BWHOZHOGCMHOBV-BQYQJAHWSA-N
Isomeric SMILES CC(=O)/C=C/C1=CC=CC=C1
SMILES CC(=O)C=CC1=CC=CC=C1
Canonical SMILES CC(=O)C=CC1=CC=CC=C1
Appearance Powder
Boiling Point 262.00 °C. @ 760.00 mm Hg
Melting Point 41.5 °C

Introduction

Chemical Structure and Properties

Molecular Structure

Benzylideneacetone (C₁₀H₁₀O) is an organic compound characterized by a phenyl ring attached to the β-carbon of but-3-en-2-one. Although both cis- and trans-isomers are theoretically possible for this α,β-unsaturated ketone, the trans isomer predominates in practical applications . The IUPAC name for this compound is 4-phenylbut-3-en-2-one, with alternative names including methyl styryl ketone, cinnamyl methyl ketone, and acetocinnamone .

The molecular structure can be represented as C₆H₅CH=CHC(O)CH₃, highlighting the key functional groups that contribute to its reactivity. The compound has a molecular weight of 146.19 g/mol with a percent composition of 82.16% carbon, 6.89% hydrogen, and 10.94% oxygen .

Physical Properties

Benzylideneacetone exhibits distinctive physical characteristics that make it suitable for various applications. The compound appears as lustrous plates upon vacuum distillation and possesses a coumarin-type odor that contributes to its use in fragrances .

Table 1: Physical Properties of Benzylideneacetone

PropertyValueReference
AppearanceLustrous plates
OdorCoumarin-type/vanilla-like
Melting point41.5°C
Boiling point261°C (at 760 mmHg)
Density (d₁₅/₁₅)1.0377
Vapor pressure0.01 mmHg (25°C)
SolubilityInsoluble in water

The compound can be purified by steam distillation, as noted by Fromm and Haas . Its low vapor pressure indicates relatively low volatility at room temperature, which is relevant for its applications in perfumery.

Synthesis Methods

Aldol Condensation

The primary method for synthesizing benzylideneacetone is through an aldol condensation reaction between acetone and benzaldehyde in the presence of a base catalyst. This reaction was originally demonstrated by Drake and Allen, highlighting the utility of condensation reactions in constructing complex organic compounds .

The base-induced condensation follows this reaction:
CH₃C(O)CH₃ + C₆H₅CHO → C₆H₅CH=CHC(O)CH₃ + H₂O

This reaction mechanism involves:

  • Deprotonation of acetone by a base (typically NaOH) to form an enolate

  • Nucleophilic addition of the enolate to the electrophilic carbonyl of benzaldehyde

  • Dehydration to form the α,β-unsaturated product

Laboratory Preparation Considerations

For laboratory preparation, several factors influence the synthesis efficiency:

  • Catalyst Selection: While NaOH is commonly used, other bases such as calcium hydroxide can also catalyze this reaction .

  • Reaction Control: Temperature control is essential, as the benzylideneacetone formed can undergo further condensation with another molecule of benzaldehyde to form dibenzylideneacetone. This subsequent reaction is favored at higher temperatures or with excess benzaldehyde .

  • Reaction Medium: The reaction is typically conducted in aqueous ethanol, which helps dissolve the starting materials and intermediates .

For selective synthesis of benzylideneacetone (avoiding further condensation to dibenzylideneacetone), using lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) with equimolar amounts of acetone and benzaldehyde is recommended .

Chemical Reactions

Benzylideneacetone exhibits reactivity characteristic of both the α,β-unsaturated carbonyl functionality and the phenyl group, making it a versatile starting material for various transformations.

Addition Reactions

The conjugated double bond in benzylideneacetone readily participates in addition reactions:

  • Halogenation: The compound adds bromine across the double bond .

  • Diels-Alder Reactions: The heterodiene structure can participate in Diels-Alder reactions with electron-rich alkenes to produce dihydropyran derivatives .

  • Michael Addition: As an α,β-unsaturated ketone, benzylideneacetone is susceptible to nucleophilic conjugate addition .

Carbonyl Reactions

The ketone functionality undergoes typical carbonyl reactions:

  • Hydrazone Formation: Reaction with hydrazines yields the corresponding hydrazones .

  • Grignard Addition: Treatment with methyl magnesium bromide followed by acid-induced dehydration produces 1-phenyl-1,3-butadiene .

  • Further Aldol Condensation: The methyl group can undergo further condensation with benzaldehyde to yield dibenzylideneacetone (DBA) .

Hydrogenation

Benzylideneacetone can be selectively hydrogenated to produce benzylacetone (4-phenylbutan-2-one), which has applications in the fragrance industry. This conversion is typically achieved using palladium catalysts on activated carbon or aluminum oxide supports .

Table 2: Hydrogenation Conditions for Benzylideneacetone to Benzylacetone

CatalystTemperature (°C)H₂ Pressure (bar)Reaction Time (h)Reference
Pd/C (5%)50-801-56-15
Ni/Al₂O₃100-150Not specifiedNot specified
Raney NiNot specifiedNot specifiedNot specified

The palladium-catalyzed hydrogenation offers several advantages, including high selectivity, good yields, and mild reaction conditions .

Industrial and Research Applications

Fragrance and Flavor Industry

Benzylideneacetone has significant applications in the fragrance and flavor industry:

  • Perfumery: Used for its sweet pea-like odor; the compound contributes to the creation of various fragrance compositions .

  • Food Flavoring: Serves as a flavoring agent with anise, cinnamon, jam, balsamic, spicy, floral, and sweet organoleptic properties .

  • Natural Occurrence: It is one of the major constituents of Monanthotaxis capea essential oil, contributing to its characteristic scent .

Pharmaceutical and Biomedical Research

Research into the biological activities of benzylideneacetone has revealed several potential pharmaceutical applications:

  • Antituberculosis Activity: Benzylideneacetone analogues, particularly those with chloro moieties (C9 and C10), have demonstrated activity against Mycobacterium tuberculosis, suggesting potential in antituberculosis drug development .

  • Enzyme Inhibition: Functions as an inhibitor of phospholipase A2 (PLA2) in insects, which catalyzes a key biosynthetic step in eicosanoid production. This inhibition affects insect immune reactions to microbial pathogens .

  • Metabolite Significance: Identified as a metabolite of the gram-negative entomopathogenic bacterium Xenorhabdus nematophila, which has implications for understanding bacterial-host interactions .

Derivatives and Related Compounds

Dibenzylideneacetone (DBA)

Dibenzylideneacetone (C₁₇H₁₄O) is a significant derivative formed when benzylideneacetone undergoes further condensation with benzaldehyde. This compound has several important applications:

  • Catalyst Preparation: Used as a ligand in preparing palladium catalysts, which are employed in catalytic hydrogenation, coupling reactions, carbonylation, and alkyne ring trimerization .

  • Laboratory Synthesis: Typically prepared through aldol condensation between diacetone alcohol and benzaldehyde using calcium hydroxide as a base catalyst .

  • Physical Properties: Exists as a pale yellow crystalline solid with melting point ranging from 107-113°C .

Synthesis of Dibenzylideneacetone

The synthesis of dibenzylideneacetone can be achieved through different routes:

  • Direct Method: Reaction of acetone with excess benzaldehyde in the presence of KOH yields dibenzylideneacetone as a crystalline product6.

  • Via Diacetone Alcohol: Aldol condensation between diacetone alcohol and substituted benzaldehyde using calcium hydroxide forms an intermediate that converts to dibenzylideneacetone .

  • From Benzylideneacetone: Further condensation of benzylideneacetone with benzaldehyde .

This compound can be characterized using techniques such as thin-layer chromatography (TLC), melting point determination, and NMR spectroscopy6 .

Analytical Characterization

Benzylideneacetone can be characterized using various analytical techniques:

  • Chromatography: Thin-layer chromatography (TLC) using appropriate solvent systems (e.g., ethyl acetate:hexane) can be used to monitor reactions and assess purity .

  • Spectroscopy:

    • NMR spectroscopy provides structural confirmation

    • Mass spectrometry helps in identification and purity analysis

    • Infrared spectroscopy identifies functional groups

  • Physical Constants: Determination of melting point (41.5°C) and boiling point serves as a purity check .

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